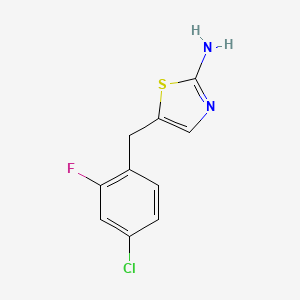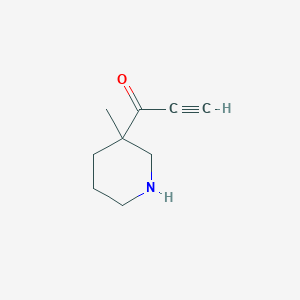![molecular formula C14H17NS B13197013 Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is an organic compound with the molecular formula C14H17NS It is characterized by the presence of a benzyl group attached to a thiophene ring substituted with two methyl groups at positions 4 and 5, and an amine group attached to the thiophene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine typically involves the reaction of 4,5-dimethylthiophene-3-carbaldehyde with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl[(4-methylthiophen-3-yl)methyl]amine
- Benzyl[(5-methylthiophen-3-yl)methyl]amine
- Benzyl[(4,5-dimethylfuran-3-yl)methyl]amine
Uniqueness
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is unique due to the presence of two methyl groups on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its stability and binding interactions compared to similar compounds with fewer or no methyl substitutions.
Propriétés
Formule moléculaire |
C14H17NS |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
N-[(4,5-dimethylthiophen-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NS/c1-11-12(2)16-10-14(11)9-15-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |
Clé InChI |
UHIYICCSUBWUCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1CNCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)


![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)




![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)



